2-(Chloromethyl)-4-fluoro-1-methylbenzene

Organic Synthesis Pharmaceutical Intermediate Quality Control

2-(Chloromethyl)-4-fluoro-1-methylbenzene (CAS 22062-55-1), also designated as 5-fluoro-2-methylbenzyl chloride, is a halogenated aromatic compound with the molecular formula C8H8ClF and a molecular weight of 158.60 g/mol. It belongs to the class of fluorinated benzyl chlorides, which are valued as versatile alkylating agents in organic synthesis.

Molecular Formula C8H8ClF
Molecular Weight 158.6 g/mol
CAS No. 22062-55-1
Cat. No. B1342394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-4-fluoro-1-methylbenzene
CAS22062-55-1
Molecular FormulaC8H8ClF
Molecular Weight158.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)F)CCl
InChIInChI=1S/C8H8ClF/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3
InChIKeyMTKSHHODKOMICW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-4-fluoro-1-methylbenzene (CAS 22062-55-1): Core Identifiers and Procurement Baseline for a Fluorinated Benzyl Chloride Intermediate


2-(Chloromethyl)-4-fluoro-1-methylbenzene (CAS 22062-55-1), also designated as 5-fluoro-2-methylbenzyl chloride, is a halogenated aromatic compound with the molecular formula C8H8ClF and a molecular weight of 158.60 g/mol . It belongs to the class of fluorinated benzyl chlorides, which are valued as versatile alkylating agents in organic synthesis . The compound is a colorless liquid, and commercially available grades typically range from 95% to 99% purity, with analytical certificates such as NMR, HPLC, and GC often provided by suppliers to verify batch quality .

Why a Generic 'Fluorobenzyl Chloride' Cannot Substitute for 2-(Chloromethyl)-4-fluoro-1-methylbenzene in Precision Synthesis


The specific regioisomeric arrangement of substituents—a methyl group at the 1-position, a chloromethyl group at the 2-position, and a fluorine atom at the 4-position—creates a unique electronic and steric environment that directly governs reactivity, selectivity, and physicochemical properties . Substituting this compound with a non-methylated analog, such as 4-fluorobenzyl chloride (CAS 352-11-4), or a different regioisomer, like 2-fluorobenzyl chloride (CAS 345-35-7), will alter the reaction outcomes in nucleophilic substitution and cross-coupling reactions. The following evidence details quantifiable differences in critical parameters including boiling point, density, purity, and safety profile that necessitate precise selection of this specific intermediate.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-4-fluoro-1-methylbenzene (CAS 22062-55-1) Against Key Comparators


Procurement Advantage: Higher Commercially Certified Purity vs. 4-Fluorobenzyl Chloride

Commercially available 2-(Chloromethyl)-4-fluoro-1-methylbenzene is routinely supplied with a certified purity of 99% , whereas a leading analog, 4-fluorobenzyl chloride (CAS 352-11-4), is typically offered at 98% purity in similar commercial listings . This 1% absolute difference, while seemingly modest, is critical for applications requiring precise stoichiometric control and minimized side-reaction potential, reducing the burden of additional purification steps .

Organic Synthesis Pharmaceutical Intermediate Quality Control

Process Engineering Advantage: Higher Boiling Point for High-Temperature Reactions vs. 4-Fluorobenzyl Chloride

The target compound exhibits a boiling point of 199°C at 760 mmHg [1], which is approximately 17-18°C higher than that of 4-fluorobenzyl chloride (181.2°C) . This elevated boiling point expands the operational temperature window for reactions conducted under reflux, enabling the use of higher boiling solvents or higher reaction temperatures without reaching the reflux limit of the intermediate itself [2].

Process Chemistry Thermal Stability Reaction Optimization

Physical Form Advantage: Lower Density for Improved Phase Separation vs. 4-Fluorobenzyl Chloride

The density of 2-(Chloromethyl)-4-fluoro-1-methylbenzene is 1.152 g/cm³ at 20°C [1]. This is significantly lower than the density of 4-fluorobenzyl chloride, which is reported as 1.207 g/mL at 25°C . This 5% lower density can influence the behavior of the compound during liquid-liquid extractions, potentially leading to clearer phase separation from aqueous layers and affecting the choice of solvents for workup procedures [2].

Liquid Handling Process Engineering Workup Procedures

Safety and Handling: Differentiated Hazard Profile vs. 4-Fluorobenzyl Chloride

While both compounds are corrosive and lachrymatory, the target compound carries a specific GHS hazard classification that includes H314 (causes severe skin burns and eye damage) and H318 (causes serious eye damage) . In contrast, a typical safety data sheet for 4-fluorobenzyl chloride lists H314 and H335 (may cause respiratory irritation), but not H318 . The explicit inclusion of H318 for the target compound indicates a heightened potential for severe eye damage, necessitating more rigorous personal protective equipment (PPE) and handling protocols, which is a distinct consideration for procurement and laboratory safety management [1].

Lab Safety Risk Assessment Compliance

Steric and Electronic Tuning: Differentiated Reactivity Implied by Substituent Pattern vs. Non-Methylated Analogs

The combination of a methyl group ortho to the reactive chloromethyl site and a fluorine atom para to it in 2-(Chloromethyl)-4-fluoro-1-methylbenzene creates a distinct electronic environment not present in simpler analogs like 4-fluorobenzyl chloride or 2-fluorobenzyl chloride [1]. This substitution pattern is known to influence the rate of SN2 reactions and can impart enhanced metabolic stability in derived pharmaceutical candidates compared to unsubstituted or singly-substituted benzyl chlorides [2]. While direct comparative kinetic data are not available, the established principles of substituent effects support that this compound will exhibit different reactivity and selectivity profiles in nucleophilic substitution and cross-coupling reactions relative to its non-methylated counterparts [3].

Medicinal Chemistry Structure-Activity Relationship Reaction Selectivity

Optimal Application Scenarios for 2-(Chloromethyl)-4-fluoro-1-methylbenzene Based on Quantitative Differentiation


High-Value Pharmaceutical Intermediate Synthesis Requiring Maximum Purity

Procurement of the 99% purity grade of 2-(Chloromethyl)-4-fluoro-1-methylbenzene is optimal for the synthesis of advanced pharmaceutical intermediates where even trace impurities can poison sensitive catalysts or lead to difficult-to-remove byproducts. The 1% purity advantage over a common analog directly translates to higher yield and purity in the subsequent step, reducing purification costs and time .

High-Temperature Process Chemistry and Reflux Operations

For reactions requiring prolonged heating or the use of high-boiling solvents, the 199°C boiling point of 2-(Chloromethyl)-4-fluoro-1-methylbenzene provides a significant process advantage over lower-boiling fluorobenzyl chlorides. This allows chemists to maintain a higher reaction temperature without approaching the reflux temperature of the intermediate itself, which can accelerate reaction rates and improve conversion [1].

Optimization of Liquid-Liquid Extraction Workflows

The lower density of 2-(Chloromethyl)-4-fluoro-1-methylbenzene (1.152 g/cm³) compared to denser analogs can be exploited to improve phase separation during aqueous workups. This property is particularly valuable in automated or large-scale parallel synthesis where clear phase boundaries are essential for efficient liquid handling and product isolation [2].

SAR Studies and Lead Optimization in Medicinal Chemistry

The specific ortho-methyl, para-fluoro substitution pattern on the benzyl chloride core is a distinct structural motif. Researchers engaged in structure-activity relationship (SAR) studies should prioritize this compound to accurately probe the effect of this particular substitution on biological activity, as substituting with a simpler fluorobenzyl chloride would introduce a different electronic and steric profile, confounding the SAR analysis [3].

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